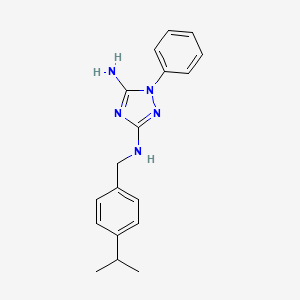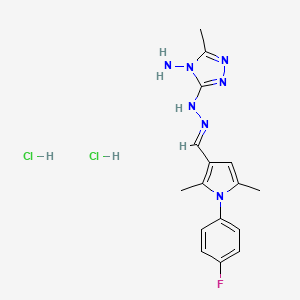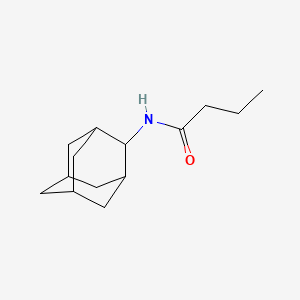
2-chloro-4-methyl-N-(4-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-methyl-N-(4-pyridinylmethyl)benzamide, also known as CM156, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-chloro-4-methyl-N-(4-pyridinylmethyl)benzamide is not fully understood. However, it has been found to inhibit the activity of several enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, 2-chloro-4-methyl-N-(4-pyridinylmethyl)benzamide has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-chloro-4-methyl-N-(4-pyridinylmethyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to exhibit antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels. In addition, it has been found to exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
实验室实验的优点和局限性
One of the advantages of using 2-chloro-4-methyl-N-(4-pyridinylmethyl)benzamide in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. In addition, it has been found to exhibit a broad range of biological activities, making it a versatile compound for studying various diseases. However, one of the limitations of using 2-chloro-4-methyl-N-(4-pyridinylmethyl)benzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-chloro-4-methyl-N-(4-pyridinylmethyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Another area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, further studies are needed to fully understand the mechanism of action of 2-chloro-4-methyl-N-(4-pyridinylmethyl)benzamide and to optimize its therapeutic potential.
合成方法
The synthesis of 2-chloro-4-methyl-N-(4-pyridinylmethyl)benzamide involves a multi-step process that starts with the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-pyridinemethanol in the presence of triethylamine to produce the intermediate 2-chloro-4-methyl-N-(4-pyridinylmethyl)benzamide. This intermediate is then purified using column chromatography to obtain the final product.
科学研究应用
2-chloro-4-methyl-N-(4-pyridinylmethyl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antidiabetic properties. In addition, it has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
属性
IUPAC Name |
2-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10-2-3-12(13(15)8-10)14(18)17-9-11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQKKQRKXNZZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6633493 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5768043.png)

![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768045.png)

![N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768051.png)

![3-(4-bromophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768060.png)


![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5768091.png)
![4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5768119.png)